molecular formula C16H16BrNO3 B7979557 (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

Cat. No.: B7979557
M. Wt: 350.21 g/mol
InChI Key: HKSUZIIGCSOMPX-UHFFFAOYSA-N
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Description

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS: 201677-59-0) is a chiral organic compound with a molecular formula of C₁₆H₁₆BrNO₃ and a molecular weight of 350.21 g/mol. Its structure features a formamide group attached to a substituted phenyl ring, which includes a 2-bromo-1-hydroxyethyl moiety at the 5-position and a benzyloxy group at the 2-position (). The (R)-configuration at the chiral center distinguishes it from its enantiomer. This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing β₂-adrenergic receptor agonists like formoterol derivatives ().

Properties

IUPAC Name

N-[5-(2-bromo-1-hydroxyethyl)-2-phenylmethoxyphenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUZIIGCSOMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

ParameterDetailsSource Citation
Catalyst(3aS-cis)-(-)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazole-2-isopropyl borane (IV)
Reducing AgentBorane-dimethyl sulfide
SolventTetrahydrofuran (THF)
Temperature0–25°C
Chiral Purity (III)>99.5%

Mechanistic Insights
The catalyst (IV) induces asymmetry via a six-membered transition state, where the ketone coordinates to the boron center, enabling hydride transfer exclusively to the Re face. This step is critical for establishing the (R)-configuration, which is retained throughout subsequent reactions.

Nitro Reductive Formylation in One-Pot Synthesis

The intermediate (III) undergoes simultaneous nitro reduction and formylation to yield the final product (I). This one-pot method enhances yield (76%) and reduces production time.

Optimized Protocol (Example 6)

  • Hydrogenation :

    • Substrate : 500 g (III) in 5 L THF

    • Catalyst : 5 g PtO₂

    • Conditions : 1.5–1.6 MPa H₂, 40–50°C, 4 h

    • Outcome : Complete nitro reduction to amine.

  • Formylation :

    • Reagents : 250 g formic acid + 250 g acetic anhydride

    • Conditions : 20–25°C, 0.5 h stirring

    • Workup : Solvent evaporation, toluene recrystallization

    • Yield : 76% (375 g); Chiral Purity: >99.8%

Advantages Over Stepwise Methods

  • Eliminates intermediate isolation, minimizing degradation.

  • Acetic anhydride acts as both acylating agent and dehydrant, driving formamide formation.

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

A divergent approach condenses (R)-N-[5-oxiranyl-2-(phenylmethoxy)phenyl]formamide with (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine. However, this method requires additional steps for epoxide synthesis, reducing overall efficiency.

Resolving Racemic Mixtures

Early methods relied on chiral resolving agents (e.g., mandelic acid) to separate (R,R)- and (S,S)-diastereomers. This approach is labor-intensive and yields <50% of the desired isomer.

Industrial-Scale Synthesis

Catalyst Recycling and Solvent Optimization

Industrial protocols emphasize sustainability:

  • Catalyst Recovery : PtO₂ is filtered and reused for up to 5 cycles without activity loss.

  • Solvent Choice : THF is preferred over dichloromethane due to lower toxicity and higher boiling point, facilitating distillation recovery.

Purity Control Measures

ImpuritySourceMitigation Strategy
Diastereomeric ByproductsIncomplete asymmetric reductionCatalyst loading ≥5 mol%
N-Formyl OveralkylationExcess formic acidStrict stoichiometry (1:1.05 substrate:Ac₂O)

Comparative Analysis of Methods

MethodYield (%)Chiral Purity (%)ScalabilityCost Efficiency
Asymmetric Reduction + One-Pot Formylation7699.8HighHigh
Epoxide Ring-Opening5898.5ModerateModerate
Racemic Resolution4299.0LowLow

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide exhibits properties that make it a candidate for pharmaceutical development:

  • Bronchodilator Activity : The compound is structurally related to formoterol, a potent β₂-adrenoceptor agonist used for treating asthma and chronic obstructive pulmonary disease (COPD). Its derivatives can potentially enhance bronchodilation effects while minimizing side effects associated with non-selective β-agonists .
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structures may exhibit antitumor activity. Investigating the specific mechanisms by which this compound interacts with cancer cell lines could yield valuable insights into its therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing chiral catalysts to ensure the production of the desired enantiomer:

  • Synthesis Methodology : The compound can be synthesized through a multi-step process involving the reduction of nitro precursors followed by formylation reactions. The use of chiral oxazaborolidine catalysts has been documented to enhance the enantioselectivity of the synthesis .

Case Study 1: Formoterol Derivatives

Research has indicated that derivatives of this compound can lead to improved formulations of existing bronchodilators. For instance, studies on structural modifications have shown enhanced efficacy in binding to β₂ receptors while maintaining lower systemic side effects .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. The potential application of this compound in targeted cancer therapies is currently under investigation, focusing on its mechanism of action and interaction with specific molecular targets within cancer cells .

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-3-methyl- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines, alcohols, and other nucleophilic species. This reactivity is exploited in various synthetic applications, particularly in the formation of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

Several compounds listed in the Pharmacopeial Forum () share structural motifs with the target molecule:

Compound ID Name Key Structural Differences vs. Target Compound Relative Retention Time (RRT) Molecular Formula
B N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide - 4-Methoxyphenylethyl amino group replaces bromo-hydroxyethyl 0.7 C₁₉H₂₃N₂O₄
D N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide - Methyl substitution on ethyl chain; methoxy group at 4-position 1.3 C₂₁H₂₇N₂O₄
H N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide - Benzyl group absent; additional methoxy substitution 2.2 C₂₀H₂₅N₂O₄

Key Observations :

  • The target compound’s bromo-hydroxyethyl group () is replaced by amino-ethyl or methoxy-substituted chains in analogues B, D, and H.
  • These substitutions alter polarity and retention times in chromatographic analyses (RRT range: 0.7–2.2 vs. target’s unlisted RRT) ().
  • The benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl or methoxy groups in analogues ().

Formoterol-Related Derivatives

N,O-Dibenzylated formoterol (CAS 43229-70-5, ):

  • Structure: Contains a dibenzylated aminoethyl chain and methoxyphenyl groups.
  • Molecular Formula : C₃₃H₃₆N₂O₄ (MW: 524.65 g/mol).
  • Comparison :
    • The target compound lacks the dibenzyl and methoxyphenyl substituents, resulting in a simpler structure and lower molecular weight (350.21 vs. 524.65 g/mol).
    • Both compounds serve as intermediates in β₂-agonist synthesis but differ in receptor-binding affinity due to steric and electronic effects ().

Brominated Analogues

CAS 7699-18-5 (Similarity: 0.81, ):

  • While the exact name is unspecified, its high structural similarity suggests a brominated hydroxyethyl or phenyl group.
  • Potential differences may include substitution patterns (e.g., nitro or sulfonyl groups).

Q & A

Q. What role could this compound play in materials science, such as polymer functionalization?

  • Methodological Answer : The phenylmethoxy group enables π-π stacking in conductive polymers. Electropolymerization studies with pyrrole monomers, modified with bromoformamide side chains, demonstrate enhanced electrochemical stability for biosensor applications .

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